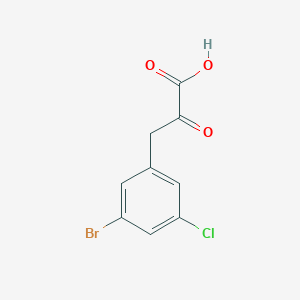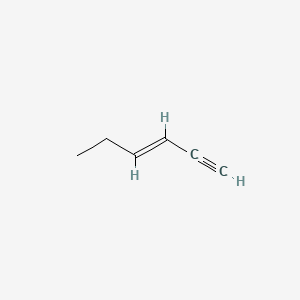![molecular formula C8H16ClN B13578372 3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, mimicking the piperidine ring commonly found in many bioactive molecules . The unique structure of this compound makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane (AlH3) produces 1-azaspiro[3.3]heptane .
Industrial Production Methods
Industrial production of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride would likely follow a similar synthetic route but on a larger scale. The key steps would involve the scalable synthesis of the spirocyclic β-lactam intermediate, followed by its reduction and subsequent alkylation to introduce the ethyl group. The final product would be purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the azaspiro structure can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam ring to form the corresponding amine.
Substitution: Alkylation and acylation reactions can introduce various substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Alane (AlH3) or lithium aluminum hydride (LiAlH4) for reducing the β-lactam ring.
Substitution: Alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride, NaH) for alkylation
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups on the nitrogen atom.
Scientific Research Applications
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, mimicking the piperidine ring. This interaction can modulate the activity of various enzymes and receptors, leading to its biological effects. The nitrogen atom in the azaspiro structure plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine with similar properties but different substitution patterns.
Piperidine: A common structural motif in many bioactive compounds.
1-Azaspiro[3.3]heptane: The parent compound of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
3-ethyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-6-9-8(7)4-3-5-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
FFQTUZRHDDTRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC12CCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
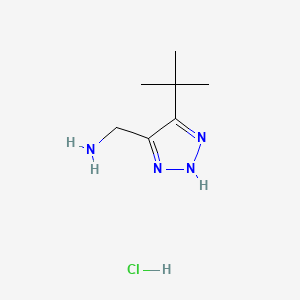

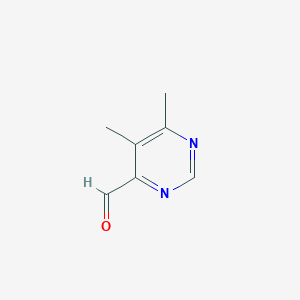

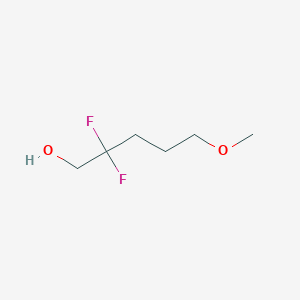
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
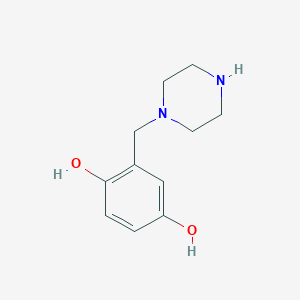
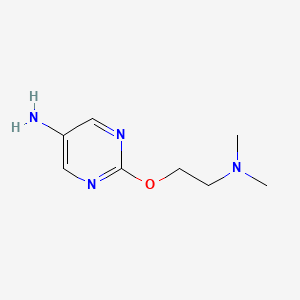
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
